N-methyl-1-[1-[[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidin-2-yl]methanesulfonamide
Description
N-methyl-1-[1-[[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidin-2-yl]methanesulfonamide is a novel chemical compound with significant potential in various scientific fields. It is known for its unique chemical structure, which includes a trifluoroethyl group, an oxadiazole ring, and a methanesulfonamide group. These functional groups contribute to its distinct properties and reactivity, making it a subject of interest for researchers.
Properties
IUPAC Name |
N-methyl-1-[1-[[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidin-2-yl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F3N4O3S/c1-15-22(19,20)7-8-3-2-4-18(8)6-10-16-9(17-21-10)5-11(12,13)14/h8,15H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVIBKCNAGCYRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1CCCN1CC2=NC(=NO2)CC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
Scientific Research Applications
Mechanism of Action
Comparison with Similar Compounds
N-methyl-1-[1-[1,2,4-oxadiazol-5-yl]methyl]pyrrolidin-2-yl]methanesulfonamide: Lacks the trifluoroethyl group, which affects its reactivity and biological activity.
N-methyl-1-[1-[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidin-2-yl]sulfonamide: Differs in the sulfonamide group, impacting its solubility and interaction with targets.
The unique trifluoroethyl and methanesulfonamide groups in N-methyl-1-[1-[[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidin-2-yl]methanesulfonamide contribute to its distinctiveness and potential for various applications.
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